3-Amino-3-(3,4-difluorophenyl)propanoic acid

Catalog No.
S1914198
CAS No.
682804-05-3
M.F
C9H9F2NO2
M. Wt
201.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3,4-difluorophenyl)propanoic acid

CAS Number

682804-05-3

Product Name

3-Amino-3-(3,4-difluorophenyl)propanoic acid

IUPAC Name

3-amino-3-(3,4-difluorophenyl)propanoic acid

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

BBQXXTOCYJPXDI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)F
  • Analogue Design

    This molecule possesses a core structure similar to certain amino acid derivatives that exhibit biological activity. Researchers might explore 3-Amino-3-(3,4-difluorophenyl)propanoic acid as a starting point for designing novel analogues with potentially enhanced or modified properties for therapeutic purposes [].

  • Metabolic Studies

    The presence of the amine and carboxylic acid functional groups suggests the molecule might participate in cellular metabolism. Scientists could investigate the metabolic pathways involved in the breakdown or utilization of 3-Amino-3-(3,4-difluorophenyl)propanoic acid within cells [].

  • Material Science Applications

    The aromatic ring and functional groups present in the molecule could lend themselves to interactions with other molecules or surfaces. Researchers might explore the potential applications of 3-Amino-3-(3,4-difluorophenyl)propanoic acid in the development of new materials with specific properties [].

3-Amino-3-(3,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₉F₂NO₂. It is characterized by the presence of an amino group (-NH₂) and a difluorophenyl group, which contributes to its unique chemical properties. The compound has a molar mass of approximately 201.173 g/mol and is classified as an amino acid derivative. Its structure features a propanoic acid backbone with a 3,4-difluorophenyl substituent at the beta position, making it interesting for various chemical and biological applications .

The reactivity of 3-Amino-3-(3,4-difluorophenyl)propanoic acid can be attributed to its functional groups. Notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Amide Formation: The amino group can react with carboxylic acids to form amides through dehydration.
  • Nucleophilic Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions under certain conditions.

These reactions make it a versatile building block in organic synthesis and medicinal chemistry.

Research indicates that 3-Amino-3-(3,4-difluorophenyl)propanoic acid exhibits significant biological activity. It has been studied for its potential role as an inhibitor of specific enzymes and receptors involved in neurological pathways. The difluorophenyl moiety may enhance its binding affinity and selectivity towards certain targets, making it a candidate for drug development in treating neurological disorders .

Several methods have been reported for synthesizing 3-Amino-3-(3,4-difluorophenyl)propanoic acid:

  • Direct Amination: Starting from 3-(3,4-difluorophenyl)propanoic acid, amination can be achieved using ammonia or amines under suitable conditions.
  • Reduction Reactions: Reduction of corresponding nitro or halogenated precursors can yield the desired amino compound.
  • Coupling Reactions: Utilizing coupling agents to join the difluorophenyl moiety with propanoic acid derivatives in the presence of catalysts.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications .

The applications of 3-Amino-3-(3,4-difluorophenyl)propanoic acid span various fields:

  • Pharmaceuticals: It is being investigated as a potential therapeutic agent due to its biological activity.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Serves as a tool for studying enzyme interactions and receptor binding mechanisms.

Its unique structure allows for modifications that could lead to new derivatives with enhanced properties .

Interaction studies involving 3-Amino-3-(3,4-difluorophenyl)propanoic acid focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor Binding: It has been evaluated for its ability to bind to neurotransmitter receptors, which is crucial for understanding its pharmacological potential.

These studies are essential for elucidating the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with 3-Amino-3-(3,4-difluorophenyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-2-(4-fluorophenyl)propanoic acidC₉H₉FNO₂Contains a fluorophenyl group; potential analgesic properties
2-Amino-3-(3,4-dichlorophenyl)propanoic acidC₉H₉Cl₂NO₂Chlorinated phenyl group; studied for anti-inflammatory effects
2-Amino-4-(trifluoromethyl)phenylpropanoic acidC₉H₉F₃NO₂Trifluoromethyl substituent; potential herbicide activity

The uniqueness of 3-Amino-3-(3,4-difluorophenyl)propanoic acid lies in its specific difluoro substitution pattern, which may enhance its biological activity compared to other similar compounds. This characteristic makes it particularly interesting for further research and development in pharmaceutical applications .

XLogP3

-1.8

Dates

Modify: 2023-08-16

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